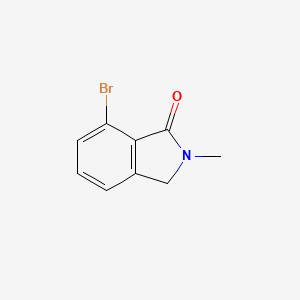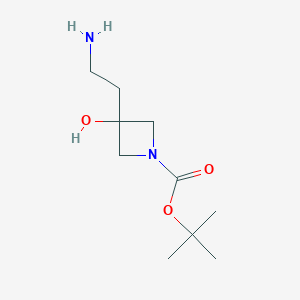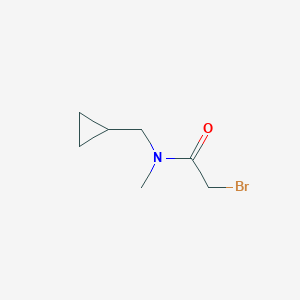
2-bromo-N-(ciclopropilmetil)-N-metilacetámina
Descripción general
Descripción
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide is an organic compound that belongs to the class of amides It features a bromine atom attached to the second carbon of the acetamide group, with cyclopropylmethyl and methyl groups attached to the nitrogen atom
Aplicaciones Científicas De Investigación
Síntesis de derivados de indol bioactivos
Los derivados de indol son conocidos por su amplia gama de actividades biológicas, que incluyen propiedades antivirales, antiinflamatorias y anticancerígenas. 2-bromo-N-(ciclopropilmetil)-N-metilacetámina puede servir como precursor en la síntesis de estos derivados de indol. Al incorporar el núcleo de indol, que es aromático y biológicamente activo, los investigadores pueden desarrollar nuevos farmacóforos con aplicaciones terapéuticas potenciales .
Desarrollo de agentes antivirales
La estructura de This compound permite la creación de compuestos que pueden inhibir la actividad viral. Por ejemplo, los derivados de este compuesto podrían sintetizarse para atacar los virus de ARN o ADN, proporcionando una vía para el desarrollo de nuevos medicamentos antivirales .
Aplicaciones antiinflamatorias
Debido a su flexibilidad estructural, This compound se puede utilizar para sintetizar compuestos con propiedades antiinflamatorias. Estos compuestos podrían desempeñar un papel crucial en el tratamiento de enfermedades inflamatorias crónicas al inhibir las vías clave involucradas en la respuesta inflamatoria .
Investigación contra el cáncer
El potencial del compuesto para modificarse en diversos andamios lo convierte en un activo valioso en la investigación contra el cáncer. Al atacar vías o receptores específicos en las células cancerosas, los derivados de This compound podrían conducir al desarrollo de nuevos fármacos contra el cáncer .
Actividad antimicrobiana y antituberculosa
Los investigadores pueden utilizar This compound para crear derivados con efectos antimicrobianos y antituberculosos. Estos derivados podrían contribuir a la lucha contra las cepas resistentes de bacterias y tuberculosis .
Investigación antidiabética y antimalárica
El compuesto también se puede utilizar para sintetizar moléculas con actividades antidiabéticas y antimaláricas. Esto es particularmente importante para desarrollar tratamientos para enfermedades prevalentes como la diabetes y la malaria, que afectan a millones de personas en todo el mundo .
Estudios neurofarmacológicos
This compound: puede utilizarse en la síntesis de compuestos que afectan al sistema nervioso central. Estos compuestos podrían investigarse por su posible uso en el tratamiento de enfermedades neurodegenerativas o como anestésicos .
Aplicaciones agrícolas
Los derivados de indol, que pueden sintetizarse a partir de This compound, son importantes en la agricultura. Se pueden utilizar para producir hormonas vegetales como el ácido indol-3-acético, que es esencial para el crecimiento y desarrollo de las plantas .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Related compounds have been observed to undergo free radical reactions, forming new compounds that subsequently interact with their targets . For instance, N-bromoacetamide (NBA) has been found to react with itself to form N,N-dibromoacetamide (NDBA), which then undergoes ionic addition to a double bond .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide typically involves the bromination of N-(cyclopropylmethyl)-N-methylacetamide. One common method is to react N-(cyclopropylmethyl)-N-methylacetamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time would be optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming N-(cyclopropylmethyl)-N-methylacetam
Propiedades
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFNEWLMKNWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


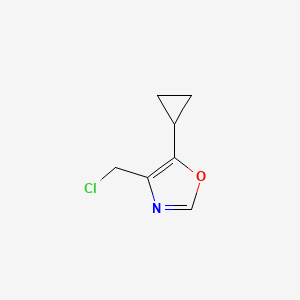
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)
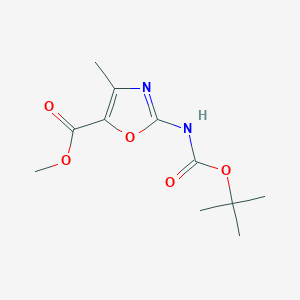
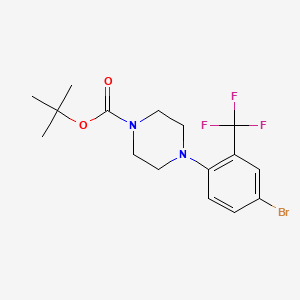
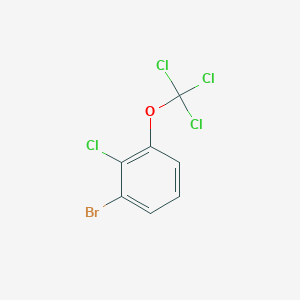
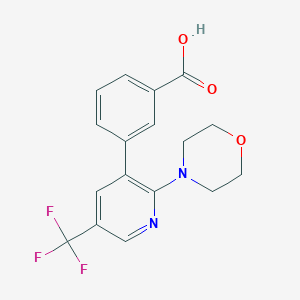

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)
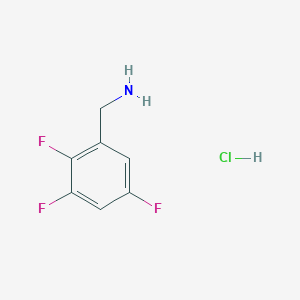
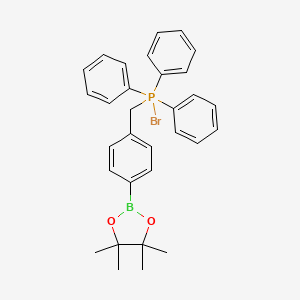
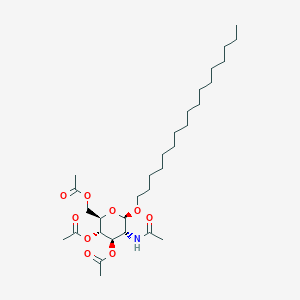
![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)
